N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide
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Overview
Description
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antioxidant properties. This particular compound features a fused benzofuran ring system, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting with the formation of the coumarin core. One common approach is the Knoevenagel condensation reaction, which involves the reaction of a coumarin derivative with an appropriate amine under acidic conditions. The reaction conditions often require the use of strong acids or bases, and the reaction is typically carried out at elevated temperatures to ensure completion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, catalyst, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact. Industrial production also emphasizes the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions: N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can be used to convert the compound into its corresponding saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents at various positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve amines or alkoxides.
Major Products Formed:
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Saturated analogs of the coumarin core.
Substitution Products: Derivatives with various substituents at different positions on the coumarin ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound's anticoagulant and anti-inflammatory properties make it a candidate for drug development.
Industry: It is used in the production of fragrances, flavorings, and dyes due to its aromatic properties.
Mechanism of Action
The mechanism by which N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory and coagulation pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, coagulation, and cell proliferation.
Comparison with Similar Compounds
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is compared with other similar coumarin derivatives, highlighting its uniqueness:
Similar Compounds: Other coumarin derivatives include warfarin, dicoumarol, and 7-hydroxycoumarin.
Uniqueness: This compound's unique structure, particularly the presence of the benzofuran ring, contributes to its distinct biological and chemical properties.
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Properties
IUPAC Name |
N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-3-13-8-9-18-15(10-13)16(11-19(24)25-18)21-20(22-12(2)23)14-6-4-5-7-17(14)26-21/h4-11H,3H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTHNGUUWMGSNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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